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Cat. No.: B104595 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
2-Bromophenethylamine, with the CAS number 65185-58-2, is a halogenated derivative of

phenethylamine.[1][2][3][4][5][6][7] As a substituted phenethylamine, it belongs to a class of

compounds with significant interest in medicinal chemistry and pharmacology due to their

diverse biological activities. The precise characterization of such molecules is paramount for

ensuring purity, confirming structure, and understanding their chemical behavior. This technical

guide provides a comprehensive analysis of the spectroscopic data of 2-
Bromophenethylamine, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared

(IR) spectroscopy, and Mass Spectrometry (MS). This guide is intended to serve as a valuable

resource for researchers and professionals involved in the synthesis, analysis, and

development of related compounds.

Molecular Structure and Spectroscopic Overview
The structure of 2-Bromophenethylamine, consisting of a 2-bromophenyl group attached to

an ethylamine side chain, gives rise to a unique spectroscopic fingerprint. Each analytical

technique provides complementary information to elucidate its molecular architecture. NMR

spectroscopy reveals the connectivity and chemical environment of the hydrogen and carbon

atoms, IR spectroscopy identifies the functional groups present, and mass spectrometry

determines the molecular weight and fragmentation pattern.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. For 2-Bromophenethylamine, both ¹H and ¹³C NMR provide critical data for

structural confirmation.

¹H NMR Spectroscopy
The ¹H NMR spectrum of 2-Bromophenethylamine is expected to show distinct signals for the

aromatic protons and the aliphatic protons of the ethylamine side chain. The chemical shifts are

influenced by the electron-withdrawing effect of the bromine atom and the electronegativity of

the nitrogen atom.

Expected ¹H NMR Spectral Data:

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.5 d 1H Ar-H

~7.2-7.3 m 2H Ar-H

~7.1 t 1H Ar-H

~3.0 t 2H -CH₂-Ar

~2.9 t 2H -CH₂-NH₂

~1.5 br s 2H -NH₂

Note: Chemical shifts are approximate and can vary depending on the solvent and

concentration.

Interpretation and Causality:

The aromatic protons are expected to appear in the downfield region (7.0-7.5 ppm) due to

the deshielding effect of the aromatic ring current. The ortho, meta, and para protons to the

bromo and ethylamine substituents will exhibit complex splitting patterns (multiplets) due to

spin-spin coupling.[8]
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The benzylic protons (-CH₂-Ar) are adjacent to the aromatic ring and will appear as a triplet

at approximately 3.0 ppm.

The protons of the methylene group attached to the amine (-CH₂-NH₂) are also expected to

be a triplet around 2.9 ppm, slightly upfield from the benzylic protons.

The amine protons (-NH₂) typically appear as a broad singlet due to rapid chemical

exchange and quadrupole broadening from the nitrogen atom. The integration of this peak

should correspond to two protons.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The

chemical shifts are sensitive to the electronic environment of each carbon atom.

Expected ¹³C NMR Spectral Data:

Chemical Shift (δ) ppm Assignment

~140 Ar-C (quaternary)

~133 Ar-C-Br (quaternary)

~131 Ar-CH

~128 Ar-CH

~127 Ar-CH

~125 Ar-CH

~42 -CH₂-NH₂

~39 -CH₂-Ar

Note: Chemical shifts are approximate and can vary depending on the solvent and

concentration.[9][10][11]

Interpretation and Causality:
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The carbon atoms of the aromatic ring will resonate in the downfield region (120-140 ppm).

The carbon atom attached to the bromine (ipso-carbon) is expected to be significantly

deshielded.[12]

The two aliphatic carbons will appear in the upfield region. The carbon atom attached to the

nitrogen will be more deshielded (around 42 ppm) compared to the benzylic carbon (around

39 ppm).

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the

absorption of infrared radiation, which excites molecular vibrations.

Key IR Absorption Bands for 2-Bromophenethylamine:

Wavenumber (cm⁻¹) Intensity Assignment

3400-3300 Medium
N-H stretch (asymmetric and

symmetric)

3100-3000 Medium Aromatic C-H stretch

2950-2850 Medium Aliphatic C-H stretch

~1600 Medium N-H bend (scissoring)

1580-1450 Medium to Strong Aromatic C=C stretch

~750 Strong
C-Br stretch / Aromatic C-H

out-of-plane bend

Interpretation and Causality:

N-H Stretching: As a primary amine, 2-Bromophenethylamine will exhibit two characteristic

N-H stretching bands in the 3400-3300 cm⁻¹ region, corresponding to the asymmetric and

symmetric vibrations of the -NH₂ group.[13]

C-H Stretching: The spectrum will show absorptions for both aromatic C-H bonds (above

3000 cm⁻¹) and aliphatic C-H bonds (below 3000 cm⁻¹).[14]
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N-H Bending: The scissoring vibration of the primary amine group typically appears around

1600 cm⁻¹.

Aromatic C=C Stretching: The presence of the benzene ring is confirmed by a series of

sharp absorptions between 1580 and 1450 cm⁻¹.

C-Br Stretching and Aromatic C-H Bending: A strong absorption in the fingerprint region,

typically around 750 cm⁻¹, can be attributed to the C-Br stretching vibration and the out-of-

plane bending of the ortho-disubstituted aromatic ring.[15]

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which can be used for structural elucidation and confirmation.

Expected Mass Spectrometry Data:

The electron ionization (EI) mass spectrum of 2-Bromophenethylamine is expected to show a

molecular ion peak and several characteristic fragment ions. Due to the presence of bromine,

which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, the molecular ion and

any bromine-containing fragments will appear as a pair of peaks (M and M+2) of nearly equal

intensity.[16]

Key Fragmentation Pathways:

Alpha-Cleavage: The bond between the two aliphatic carbons is prone to cleavage, leading

to the formation of a stable iminium ion.

Benzylic Cleavage: Cleavage of the bond between the benzylic carbon and the aromatic ring

can also occur.

Loss of HBr: Elimination of a molecule of hydrogen bromide is another possible

fragmentation pathway.

Expected m/z values for Major Fragments:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://chem.libretexts.org/Ancillary_Materials/Reference/Reference_Tables/Spectroscopic_Reference_Tables/Infrared_Spectroscopy_Absorption_Table
https://www.benchchem.com/product/b104595?utm_src=pdf-body
https://www.savemyexams.com/dp/chemistry/ib/23/hl/revision-notes/classification-of-matter/functional-groups-classification-of-organic-compounds/mass-spectrometry-ms-fragmentation-patterns/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b104595?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


m/z Assignment

200/202 [M]⁺ (Molecular Ion)

170/172 [M - CH₂NH₂]⁺

120 [M - Br]⁺

91 [C₇H₇]⁺ (Tropylium ion)

30 [CH₂NH₂]⁺

Interpretation and Causality:

The molecular ion peak at m/z 200 and 202 confirms the molecular formula C₈H₁₀BrN.

The base peak is often the iminium ion at m/z 30, formed by the favorable alpha-cleavage of

the C-C bond adjacent to the nitrogen atom. This is a very common fragmentation pattern for

primary amines.[17]

The peaks at m/z 170 and 172 correspond to the loss of the aminomethyl radical.

The peak at m/z 120 represents the loss of a bromine radical from the molecular ion.

The presence of the tropylium ion at m/z 91 is a common feature in the mass spectra of

compounds containing a benzyl group.

Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data discussed.

Specific parameters should be optimized for the instrument in use.

NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of 2-Bromophenethylamine in approximately 0.6 mL

of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of

tetramethylsilane (TMS) as an internal standard (0 ppm).
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¹H NMR Acquisition: Acquire the spectrum using a standard one-pulse sequence. Typical

parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition

time of 2-4 seconds. A sufficient number of scans (e.g., 16-64) should be averaged to obtain

a good signal-to-noise ratio.

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due

to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition

time are typically required.

Data Processing: Apply a Fourier transform to the free induction decay (FID) to obtain the

spectrum. Phase the spectrum and perform baseline correction. Calibrate the chemical shift

axis using the TMS signal.

IR Spectroscopy
Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates

(e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be

used by placing a drop of the sample directly on the ATR crystal.

Data Acquisition: Record a background spectrum of the empty salt plates or ATR crystal.

Then, record the sample spectrum over the range of 4000-400 cm⁻¹.

Data Analysis: Identify the characteristic absorption bands and assign them to the

corresponding functional groups using correlation tables.

Mass Spectrometry (GC-MS)
Sample Preparation: Dissolve a small amount of 2-Bromophenethylamine in a volatile

organic solvent (e.g., methanol, dichloromethane).

Gas Chromatography: Inject the sample into a gas chromatograph equipped with a suitable

capillary column (e.g., a non-polar column like DB-5ms). Use a temperature program to

separate the analyte from any impurities.

Mass Spectrometry: The eluent from the GC is introduced into the mass spectrometer. Use

electron ionization (EI) at 70 eV. Scan a mass range (e.g., m/z 30-250) to detect the

molecular ion and fragment ions.
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Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and

characteristic fragmentation patterns. Compare the spectrum to a library database for

confirmation.

Visualizations
Spectroscopic Analysis Workflow

Sample Preparation Data Acquisition Data Analysis & Interpretation
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Caption: Workflow for the spectroscopic analysis of 2-Bromophenethylamine.

Key Structural Correlations
Caption: Correlation of structural features with key spectroscopic signals.

Conclusion
The spectroscopic data presented in this guide provide a comprehensive and self-validating

framework for the identification and characterization of 2-Bromophenethylamine. The

combination of NMR, IR, and Mass Spectrometry offers a powerful analytical toolkit for

confirming the molecular structure, identifying functional groups, and ensuring the purity of this

important chemical intermediate. By understanding the causal relationships between the
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molecular structure and the resulting spectral features, researchers can confidently utilize this

data in their drug discovery and development endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. CAS 65185-58-2: 2-Bromophenethylamine | CymitQuimica [cymitquimica.com]

2. 2-(2-Bromophenyl)ethylamine | 65185-58-2 | TCI AMERICA [tcichemicals.com]

3. 2-(2-Bromophenyl)ethylamine | 65185-58-2 | Tokyo Chemical Industry Co., Ltd.(APAC)
[tcichemicals.com]

4. chemodex.com [chemodex.com]

5. 2-溴苯乙胺 97% | Sigma-Aldrich [sigmaaldrich.com]

6. 2-溴苯乙胺 97% | Sigma-Aldrich [sigmaaldrich.com]

7. 2-(2-Bromophenyl)ethylamine, 97% | Fisher Scientific [fishersci.ca]

8. chem.libretexts.org [chem.libretexts.org]

9. chem.libretexts.org [chem.libretexts.org]

10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

11. compoundchem.com [compoundchem.com]

12. chemistry.stackexchange.com [chemistry.stackexchange.com]

13. IR Absorption Table [webspectra.chem.ucla.edu]

14. uanlch.vscht.cz [uanlch.vscht.cz]

15. chem.libretexts.org [chem.libretexts.org]

16. savemyexams.com [savemyexams.com]

17. researchgate.net [researchgate.net]

To cite this document: BenchChem. [An In-Depth Technical Guide to the Spectroscopic Data
of 2-Bromophenethylamine]. BenchChem, [2026]. [Online PDF]. Available at:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b104595?utm_src=pdf-custom-synthesis
https://cymitquimica.com/cas/65185-58-2/
https://www.tcichemicals.com/US/en/p/B3938
https://www.tcichemicals.com/OP/en/p/B3938
https://www.tcichemicals.com/OP/en/p/B3938
https://www.chemodex.com/products/2-bromophenethylamine/
https://www.sigmaaldrich.com/TW/zh/product/aldrich/534099
https://www.sigmaaldrich.com/TW/zh/product/aldrich/534099
https://www.fishersci.ca/shop/products/2-2-bromophenyl-ethylamine-97-thermo-scientific/p-7040854
https://chem.libretexts.org/Courses/University_of_Alberta_Augustana_Campus/AUCHE_252_-_Organic_Chemistry_II/02%3A_1H_NMR/2.07%3A_Spin-Spin_Splitting_in_H_NMR__Spectra
https://chem.libretexts.org/Bookshelves/Physical_and_Theoretical_Chemistry_Textbook_Maps/Supplemental_Modules_(Physical_and_Theoretical_Chemistry)/Spectroscopy/Magnetic_Resonance_Spectroscopies/Nuclear_Magnetic_Resonance/NMR%3A_Structural_Assignment/Interpreting_C-13_NMR_Spectra
https://sites.science.oregonstate.edu/~gablek/CH335/Chapter10/CarbonChemicalShift.htm
https://www.compoundchem.com/wp-content/uploads/2015/04/Analytical-Chemistry-13-C-NMR-Chemical-Shifts.pdf
https://chemistry.stackexchange.com/questions/88647/assigning-the-13c-nmr-spectrum-of-bromobenzene-and-4-bromobenzophenone
https://webspectra.chem.ucla.edu/irtable.html
https://uanlch.vscht.cz/files/uzel/0052236/0003~~8wxSiDcyMDAHAA.pdf?redirected
https://chem.libretexts.org/Ancillary_Materials/Reference/Reference_Tables/Spectroscopic_Reference_Tables/Infrared_Spectroscopy_Absorption_Table
https://www.savemyexams.com/dp/chemistry/ib/23/hl/revision-notes/classification-of-matter/functional-groups-classification-of-organic-compounds/mass-spectrometry-ms-fragmentation-patterns/
https://www.researchgate.net/figure/Mass-fragmentations-m-z-values-of-phenethylamines-and-tryptamines-based-on-EI-MS_tbl1_325941147
https://www.benchchem.com/product/b104595#spectroscopic-data-of-2-bromophenethylamine-nmr-ir-ms
https://www.benchchem.com/product/b104595#spectroscopic-data-of-2-bromophenethylamine-nmr-ir-ms
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b104595?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


[https://www.benchchem.com/product/b104595#spectroscopic-data-of-2-
bromophenethylamine-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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